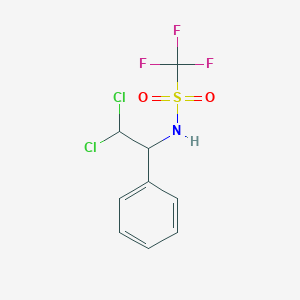amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11507486.png)
1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](methyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is a complex organic compound that features a triazole ring, a cyclohexane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring and the methoxyphenyl group
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, while the methoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with herbicidal properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-containing compound with potential biological activity .
Uniqueness
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-methylacetamido]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is unique due to its complex structure, which combines multiple functional groups and rings.
Properties
Molecular Formula |
C19H26N6O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-methylamino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H26N6O3/c1-25(16(26)12-15-22-18(20)24-23-15)19(10-4-3-5-11-19)17(27)21-13-6-8-14(28-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,21,27)(H3,20,22,23,24) |
InChI Key |
MGAIWPXDFXKAQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=NC(=NN1)N)C2(CCCCC2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11507417.png)
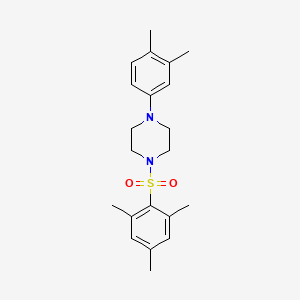
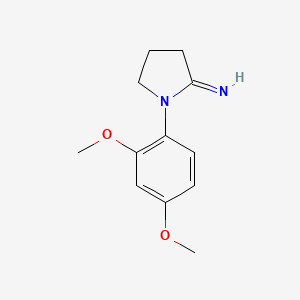
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11507433.png)
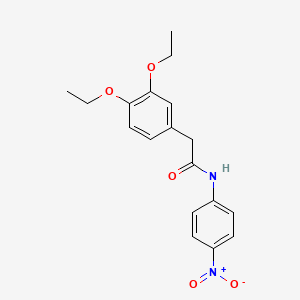
![2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B11507446.png)
![(2Z)-2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B11507450.png)
![2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11507458.png)
![(4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B11507464.png)
![Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11507468.png)
![3-(Trifluoromethyl)-6-[(triphenyl-lambda~5~-phosphanylidene)amino][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11507475.png)
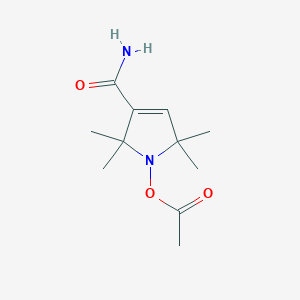
![3-(4-chlorophenyl)-11-(3-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507490.png)
